Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
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Overview
Description
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is a complex organometallic compound. It is known for its catalytic properties and is used in various chemical reactions, particularly in asymmetric synthesis. The compound features a ruthenium center coordinated with a chiral bipyridine ligand and a chiral diamine ligand, making it highly effective in enantioselective catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) typically involves the coordination of ruthenium with the chiral ligands. The process begins with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete coordination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the effectiveness of the catalyst.
Chemical Reactions Analysis
Types of Reactions
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.
Reduction: It can also be involved in reduction reactions, where it acts as a catalyst to reduce other compounds.
Substitution: The complex can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, the products may be reduced organic compounds. In substitution reactions, the products would be new ruthenium complexes with different ligands.
Scientific Research Applications
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the study of enzyme mimetics and the development of biomimetic catalysts.
Medicine: Research is ongoing into its potential use in drug synthesis and the development of new pharmaceuticals.
Industry: It is employed in the production of fine chemicals and specialty materials, where precise control over molecular chirality is required.
Mechanism of Action
The mechanism of action of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) involves the coordination of the ruthenium center with the chiral ligands, which creates a chiral environment around the metal center. This chiral environment facilitates enantioselective catalysis by preferentially interacting with one enantiomer of a substrate over the other. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the transfer of electrons or atoms to achieve the desired chemical transformation.
Comparison with Similar Compounds
Similar compounds to Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) include other chiral ruthenium complexes with different ligands. These compounds may have similar catalytic properties but differ in their ligand structures and, consequently, their selectivity and reactivity. Some examples of similar compounds are:
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
These compounds highlight the uniqueness of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) in terms of its specific ligand structure and its resulting catalytic properties.
Properties
IUPAC Name |
dichlororuthenium;1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMYBLAYOREDRA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50Cl2N4O4P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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